3-Methoxy-1-(pyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(pyridin-3-yl)propan-1-amine: is an organic compound that features a methoxy group, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Methoxy-1-(pyridin-3-yl)propanal or 3-Methoxy-1-(pyridin-3-yl)propanoic acid.
Reduction: 3-Methoxy-1-(piperidin-3-yl)propan-1-amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
3-Pyridin-3-ylpropan-1-amine: Lacks the methoxy group, which may affect its reactivity and interactions.
3-Methoxy-1-(pyridin-2-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both the methoxy group and the pyridine ring in 3-Methoxy-1-(pyridin-3-yl)propan-1-amine makes it unique in terms of its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the pyridine ring can interact with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-6-4-9(10)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6,10H2,1H3 |
InChI Key |
PKZBBYAWXPEBFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.